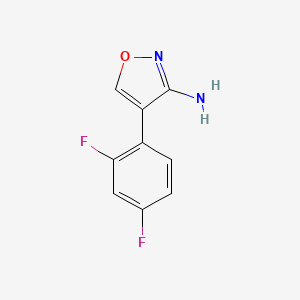

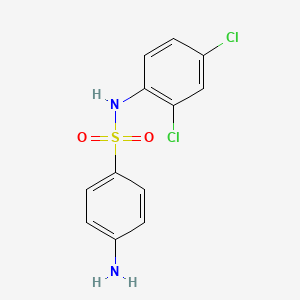

![molecular formula C19H21F2N3O3S B2535963 4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide CAS No. 478259-12-0](/img/structure/B2535963.png)

4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide, also known as Compound X, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Isotopomers

Research into the synthesis of isotopomers of related compounds, such as 4-(4-fluorobenzyl)piperidine, demonstrates the utility of these compounds in creating labeled compounds for further study. Isotopomers, especially those labeled with deuterium, are crucial in pharmacokinetic studies to understand drug metabolism and distribution (Proszenyák et al., 2005).

Anti-Alzheimer's Agents

Derivatives of piperidinyl compounds have been synthesized and evaluated for anti-Alzheimer's activity, highlighting the importance of structural modifications in enhancing biological activity. The design of such compounds often takes inspiration from existing drugs, with modifications aiming to improve efficacy or reduce side effects (Gupta et al., 2020).

Cytotoxicity and Carbonic Anhydrase Inhibition

A series of benzenesulfonamides, related in structural motif to the query compound, have been synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. These studies suggest potential applications in cancer therapy and enzyme inhibition, demonstrating the broader relevance of sulfonamide derivatives in medicinal chemistry (Gul et al., 2016).

Synthesis and Application in Carbohydrate Chemistry

The development of protecting groups based on fluorophenylsulfonyl moieties for hydroxyl groups in carbohydrate chemistry indicates the versatility of fluorinated compounds in synthetic organic chemistry. Such methodologies facilitate the synthesis of complex biomolecules, showcasing the utility of fluorine in modulating reactivity and stability (Spjut et al., 2010).

Radiosynthesis for Imaging

The development of fluorine-18 labeled compounds for positron emission tomography (PET) imaging, utilizing fluorobenzylpiperidinyl moieties, highlights the application of fluorinated compounds in diagnostic imaging. Such studies are critical for advancing non-invasive imaging techniques for neurological disorders and receptor mapping (Labas et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N'-(4-fluorophenyl)sulfonylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3S/c20-16-4-6-18(7-5-16)28(26,27)23-22-19(25)15-8-10-24(11-9-15)13-14-2-1-3-17(21)12-14/h1-7,12,15,23H,8-11,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXRWIKKUDCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)

![Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2535888.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)

![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)

![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)